Bromoacetamide-PEG3-C1-acid: A Technical Guide for Researchers and Drug Development Professionals
Bromoacetamide-PEG3-C1-acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties and Applications of a Versatile Heterobifunctional Linker
Introduction
Bromoacetamide-PEG3-C1-acid is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a bromoacetamide group, a terminal carboxylic acid, and a three-unit polyethylene (B3416737) glycol (PEG) chain.[3] This unique combination of functional groups allows for the covalent linkage of two different molecules, a crucial feature in the synthesis of complex bioconjugates. The PEG spacer enhances aqueous solubility and provides flexibility to the linked molecules.[4][5]
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Bromoacetamide-PEG3-C1-acid for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
The fundamental chemical and physical properties of Bromoacetamide-PEG3-C1-acid are summarized below. These properties are essential for its handling, application in synthesis, and the characterization of its conjugates.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C10H18BrNO6 | [1] |
| Molecular Weight | 328.16 g/mol | [1] |
| CAS Number | 173323-22-3 | [1] |
| Appearance | To be determined (typically a solid or oil) | [6] |
| Purity | >95% (typical) | [3] |
Solubility and Stability
| Property | Description | Source(s) |
| Solubility | Soluble in water, DMSO, and DMF.[7] Quantitative solubility data is not readily available. | [7] |
| pKa of Carboxylic Acid | Estimated to be in the range of 3-5, typical for carboxylic acids.[8][9] | [8][9] |
| Storage Conditions | For long-term storage, it is recommended to store at -20°C. For short-term, 0-4°C is suitable. The compound should be kept dry and in the dark.[6][10] | [6][10] |
| Stability | Stable for several weeks at ambient temperature, suitable for standard shipping conditions.[6] | [6] |
Reactivity and Applications
Bromoacetamide-PEG3-C1-acid is a versatile linker due to its two distinct reactive functional groups: the bromoacetamide moiety and the carboxylic acid.[4]
-
Bromoacetamide Group: This group selectively reacts with thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins, to form stable thioether bonds. This reaction is a nucleophilic substitution where the bromide ion acts as a good leaving group.[10][11]
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amine groups, for instance, the lysine (B10760008) residues in proteins, to form stable amide bonds. Common activators for this reaction include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4][12]
The primary application of this linker is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14][15] The Bromoacetamide-PEG3-C1-acid linker serves to connect the target protein ligand with the E3 ligase ligand.[5]
Signaling Pathway: The PROTAC Mechanism
The utility of Bromoacetamide-PEG3-C1-acid as a linker is best understood in the context of the ubiquitin-proteasome pathway, which is hijacked by the PROTACs it helps create. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of action for a PROTAC utilizing a heterobifunctional linker.
Experimental Protocols
The following are representative protocols for the characterization and use of Bromoacetamide-PEG3-C1-acid. While specific parameters may need optimization, these methodologies provide a solid foundation for experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a crucial technique for confirming the structure and purity of Bromoacetamide-PEG3-C1-acid and its conjugates.[16][17][18]
Objective: To verify the chemical structure and assess the purity of the linker.
Materials:
-
Bromoacetamide-PEG3-C1-acid sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher is recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the Bromoacetamide-PEG3-C1-acid in approximately 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of 1-5 seconds.
-
Acquire a ¹³C NMR spectrum for further structural confirmation.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals and compare the integration ratios to the expected values based on the molecule's structure. The presence of unexpected signals may indicate impurities.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of the linker and its reaction products.
Objective: To determine the purity of the Bromoacetamide-PEG3-C1-acid sample.
Materials:
-
Bromoacetamide-PEG3-C1-acid sample
-
HPLC-grade water, acetonitrile (B52724) (ACN), and formic acid (FA) or trifluoroacetic acid (TFA)
-
C18 reversed-phase column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Dilute as necessary for injection.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-20 minutes.
-
Flow Rate: 0.5-1.0 mL/min
-
Column Temperature: 25-40 °C
-
Detection: UV at 214 nm or 220 nm
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the linker and its conjugates.
Objective: To confirm the identity of Bromoacetamide-PEG3-C1-acid by verifying its molecular weight.
Materials:
-
Bromoacetamide-PEG3-C1-acid sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system.
-
MS Parameters:
-
Ionization Mode: Positive or negative ion mode (ESI+ or ESI-).
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to find the ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Compare the observed mass to the theoretical mass of Bromoacetamide-PEG3-C1-acid.
Representative Bioconjugation Protocol: PROTAC Synthesis
This protocol outlines a general two-step approach for synthesizing a PROTAC using Bromoacetamide-PEG3-C1-acid.
Objective: To synthesize a PROTAC by sequentially coupling a thiol-containing E3 ligase ligand and an amine-containing target protein ligand to the linker.
Workflow:
Caption: A representative workflow for the synthesis of a PROTAC using Bromoacetamide-PEG3-C1-acid.
Step 1: Reaction of Bromoacetamide with a Thiol-containing Ligand
-
Dissolve the thiol-containing E3 ligase ligand (1 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.
-
Dissolve Bromoacetamide-PEG3-C1-acid (1.1-1.5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the ligand solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, the intermediate conjugate can be purified by preparative HPLC.
Step 2: Coupling of the Carboxylic Acid with an Amine-containing Ligand
-
Dissolve the purified intermediate from Step 1 (1 equivalent) in an anhydrous organic solvent such as DMF.
-
Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing target protein ligand (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours.
-
Monitor the formation of the final PROTAC by LC-MS or HPLC.
-
Once the reaction is complete, the final product can be purified by preparative HPLC.
Conclusion
Bromoacetamide-PEG3-C1-acid is a valuable tool for researchers and drug developers, offering a reliable method for the synthesis of complex bioconjugates. Its well-defined structure, dual reactivity, and the beneficial properties of the PEG spacer make it particularly suitable for the construction of PROTACs. A thorough understanding of its chemical properties and the application of appropriate analytical and synthetic protocols are essential for its effective use in advancing the field of targeted protein degradation and beyond.
References
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromoacetamide-PEG3-acetic acid - Creative Biolabs [creative-biolabs.com]
- 4. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 5. biochempeg.com [biochempeg.com]
- 6. medkoo.com [medkoo.com]
- 7. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 10. Bromoacetamide-PEG3-propargyl, CAS 932741-11-2 | AxisPharm [axispharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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